2-Methyl-3,5-dinitrobenzoyl chloride
Overview
Description
2-Methyl-3,5-dinitrobenzoyl chloride is an organic compound with the molecular formula C8H5ClN2O5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 2-position and nitro groups at the 3- and 5-positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3,5-dinitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoic acid, followed by chlorination. The nitration process involves the reaction of 2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-methyl-3,5-dinitrobenzoic acid. This intermediate is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5-dinitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: It hydrolyzes in the presence of water or moisture to form 2-methyl-3,5-dinitrobenzoic acid and hydrochloric acid
Common Reagents and Conditions
Nucleophiles: Alcohols, amines
Reducing Agents: Hydrogen gas, catalytic hydrogenation
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products Formed
Esters and Amides: Formed from substitution reactions with alcohols and amines.
Amino Derivatives: Formed from the reduction of nitro groups.
2-Methyl-3,5-dinitrobenzoic Acid: Formed from hydrolysis
Scientific Research Applications
2-Methyl-3,5-dinitrobenzoyl chloride is used in various scientific research applications, including:
Chemical Synthesis: It is used as a reagent for the synthesis of other organic compounds, particularly in the preparation of esters and amides.
Analytical Chemistry: It is employed in the derivatization of alcohols and amines for their identification and quantification.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions by acting as a labeling reagent .
Mechanism of Action
The mechanism of action of 2-methyl-3,5-dinitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophiles such as alcohols and amines .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoyl Chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4,6-dinitrobenzoyl Chloride: Similar structure but with nitro groups at the 4- and 6-positions instead of 3- and 5-positions.
3,5-Dinitrobenzoic Acid: The acid form of 3,5-dinitrobenzoyl chloride, used in similar applications
Uniqueness
2-Methyl-3,5-dinitrobenzoyl chloride is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and physical properties. This structural difference can affect the compound’s solubility, melting point, and reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-3,5-dinitrobenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLEAJVAFGNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192723 | |
Record name | 2-Methyl-3,5-dinitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.59 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39614-85-2 | |
Record name | 2-Methyl-3,5-dinitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39614-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3,5-dinitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039614852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3,5-dinitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3,5-dinitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3,5-DINITROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY3X65PLU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.